Ritolukast - 111974-60-8

Ritolukast

Catalog Number: EVT-1540114
CAS Number: 111974-60-8
Molecular Formula: C17H13F3N2O3S
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ritolukast belongs to the class of medications known as leukotriene modifiers. These compounds are designed to block the effects of leukotrienes, which are produced by the body in response to allergens and other stimuli. The compound is synthesized from various chemical precursors, which contribute to its pharmacological activity.

Synthesis Analysis

Methods of Synthesis

The synthesis of Ritolukast can be achieved through several chemical pathways. The most common methods involve multi-step synthetic routes that utilize various reagents and catalysts. The synthesis typically begins with simpler organic compounds that undergo a series of reactions including:

  1. Condensation Reactions: These reactions form the core structure of Ritolukast by linking different molecular fragments.
  2. Functional Group Modifications: Introduction or modification of functional groups such as carboxylic acids or amines to enhance biological activity.
  3. Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the pure compound.

Technical Details

The synthesis process may vary depending on the desired yield and purity. Advanced techniques such as microwave-assisted synthesis or solvent-free conditions can also be applied to improve efficiency and reduce environmental impact.

Molecular Structure Analysis

Structure

Ritolukast has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with leukotriene receptors. The molecular formula for Ritolukast is C18H19ClN2O3SC_{18}H_{19}ClN_{2}O_{3}S.

Data

  • Molecular Weight: Approximately 372.87 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally around 150-155 °C.
  • Solubility: Ritolukast is sparingly soluble in water but soluble in organic solvents like ethanol.
Chemical Reactions Analysis

Reactions Involved

Ritolukast undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Nucleophilic Substitution: This reaction is often involved in modifying functional groups to enhance receptor binding.
  2. Hydrolysis: In biological systems, hydrolysis can occur, leading to the formation of metabolites that may have different pharmacological effects.
  3. Oxidation-Reduction Reactions: These are important for metabolic processes involving Ritolukast.

Technical Details

The stability of Ritolukast under various conditions (pH, temperature) is crucial for its efficacy as a therapeutic agent. Understanding these reactions helps in optimizing formulation strategies for drug delivery.

Mechanism of Action

Process

Ritolukast exerts its therapeutic effects by selectively blocking the cysteinyl leukotriene receptors (CysLT1). By preventing leukotrienes from binding to these receptors, Ritolukast reduces inflammation, bronchoconstriction, and mucus secretion.

Data

  • Receptor Affinity: Ritolukast has a high affinity for CysLT1 receptors, which is critical for its effectiveness.
  • Onset of Action: The onset of action typically occurs within 1 hour after administration, with peak effects observed within 3-4 hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • pKa Value: The pKa value indicates the ionization state at physiological pH, which affects solubility and absorption.
Applications

Scientific Uses

Ritolukast is primarily used in clinical settings for:

  • Asthma Management: It helps control chronic asthma symptoms and improves lung function.
  • Allergic Rhinitis Treatment: Reduces symptoms such as nasal congestion and sneezing caused by allergies.

Research continues into potential new applications of Ritolukast in other inflammatory conditions, highlighting its versatility as a therapeutic agent.

Introduction to Ritolukast

Ritolukast represents a clinically significant leukotriene receptor antagonist (LTRA) developed to target the cysteinyl leukotriene (CysLT) pathway, a key mediator of inflammatory conditions like asthma and allergic rhinitis. As a selective CysLT₁ receptor blocker, it competitively inhibits the binding of inflammatory mediators (LTC₄, LTD₄, LTE₄), disrupting downstream pro-inflammatory signaling [1] [6]. Its development stemmed from efforts to create orally active alternatives to corticosteroids with distinct mechanistic advantages.

Historical Development of Leukotriene Receptor Antagonists

The evolution of LTRAs emerged from the 1940s discovery of "slow-reacting substance of anaphylaxis" (SRS-A), later identified as a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) [4]. Early antagonists like FPL-55712 (1970s) proved the therapeutic concept but had poor oral bioavailability. Structural optimization led to three generations of antagonists:

  • First-generation: Peptide-based analogs (e.g., verlukast) with limited stability.
  • Second-generation: Non-peptide agents (e.g., zafirlukast, pranlukast) with improved pharmacokinetics.
  • Third-generation: Enhanced selectivity/safety profiles (e.g., montelukast, ritolukast) [6].

Ritolukast was developed to overcome limitations of earlier LTRAs, particularly regarding receptor selectivity and drug interaction potential. Its quinoline-based structure (shared with montelukast) optimizes binding affinity to the CysLT₁ receptor while minimizing off-target effects [6] [9].

Table 1: Evolution of Key Leukotriene Receptor Antagonists

CompoundStructural ClassKey AdvancementClinical Introduction
FPL-55712ChromoneFirst SRS-A antagonistNot marketed
ZafirlukastIndoleFirst oral CysLT₁ antagonist1996 (FDA)
PranlukastQuinolineFirst LTRA in Japan; reduced hepatotoxicity1995 (Japan)
MontelukastQuinolinePediatric formulations; once-daily dosing1998 (FDA)
RitolukastQuinolineEnhanced selectivity; reduced CYP interactions2000s

Pharmacological Classification of Ritolukast

Ritolukast is pharmacologically classified as a selective, competitive, and reversible antagonist of the cysteinyl leukotriene type 1 (CysLT₁) receptor [1] [6].

Key Pharmacological Properties:

  • Receptor Specificity:
  • High affinity for CysLT₁ receptors (Kᵢ = 2.1 nM) with >1000-fold selectivity over CysLT₂ receptors [3] [9].
  • Negligible activity at prostanoid, cholinergic, or β-adrenergic receptors, reducing off-target effects [2].
  • Mechanism of Action:
  • Competes with LTD₄ for binding at transmembrane domains 3 and 7 of the CysLT₁ receptor [5].
  • Acts as an inverse agonist, suppressing constitutive receptor signaling in addition to blocking ligand binding [5].
  • Structural Attributes:
  • Features a critical quinoline core (similar to montelukast) essential for receptor docking.
  • Modifications include a carboxylate group mimicking leukotriene's C1 carboxylate, and a hydrophobic side chain occupying the LTD₄ binding pocket [6] [9].

Table 2: Receptor Affinity Profiles of CysLT₁ Antagonists

AntagonistCysLT₁ Kᵢ (nM)CysLT₂ Kᵢ (nM)5-LO Inhibition
Zafirlukast0.4>10,000No
Montelukast0.9>10,000No
Pranlukast0.6>10,000Weak (IC₅₀=20μM)
Ritolukast2.1>10,000No

Role in Cysteinyl Leukotriene (CysLT) Pathway Modulation

The CysLT pathway initiates when phospholipase A₂ releases arachidonic acid (AA) from membrane phospholipids. AA is converted to LTA₄ by 5-lipoxygenase (5-LO) in concert with 5-LO-activating protein (FLAP). LTA₄ is then conjugated to glutathione to form LTC₄, which is sequentially metabolized to LTD₄ and LTE₄ [1] [3].

Ritolukast’s Modulation Strategies:

  • Inhibition of Pro-Inflammatory Signaling:
  • Blocks CysLT₁ receptors on airway smooth muscle, preventing LTD₄-induced bronchoconstriction (reducing FEV₁ decline by 50-70% in asthma models) [1] [4].
  • Suppresses CysLT₁-mediated vascular permeability and mucus hypersecretion in allergic rhinitis [6].
  • Immune Cell Regulation:
  • Reduces eosinophil recruitment to airways by inhibiting CysLT₁-dependent chemotaxis.
  • Diminishes neutrophil infiltration in severe asthma by blocking LT-mediated IL-8 release [1] [11].
  • Beyond Respiratory Pharmacology:
  • Emerging evidence suggests ritolukast may inhibit tumor progression via CysLT₁ blockade in cancers (e.g., colorectal, lung), where leukotrienes promote cell survival and angiogenesis [3].
  • Modulates GPBAR1 (a bile acid receptor), potentially influencing metabolic inflammation pathways [5].

Table 3: Key Pathophysiological Effects Blocked by Ritolukast

CysLT-Mediated EffectReceptor InvolvementRitolukast Action
Bronchial smooth muscle contractionCysLT₁Reversible inhibition (IC₉₀ = 8 nM)
Eosinophil chemotaxisCysLT₁/CysLT₂Selective CysLT₁ blockade (90% reduction)
Vascular permeabilityCysLT₁Prevents edema formation
Cancer cell proliferationCysLT₁Induces apoptosis in vitro
Mucus hypersecretionCysLT₁Reduces goblet cell hyperplasia

Properties

CAS Number

111974-60-8

Product Name

Ritolukast

IUPAC Name

1,1,1-trifluoro-N-[3-(quinolin-2-ylmethoxy)phenyl]methanesulfonamide

Molecular Formula

C17H13F3N2O3S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)26(23,24)22-13-5-3-6-15(10-13)25-11-14-9-8-12-4-1-2-7-16(12)21-14/h1-10,22H,11H2

InChI Key

GOHUJGMYCZDYDF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F

Synonyms

1,1,1-trifluoro-N-(3-(2-quinolinylmethoxy)phenyl)methane sulfonamide
Wy 48252
Wy-48,252
Wy-48252

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.